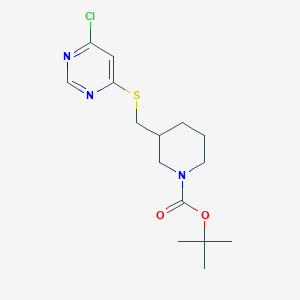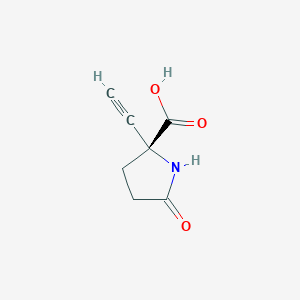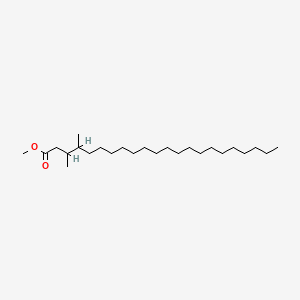
3-(Piperidin-3-yl)propane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperidin-3-yl)propane-1-thiol is an organic compound with the molecular formula C8H17NS It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, attached to a propane-1-thiol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-yl)propane-1-thiol typically involves the reaction of piperidine derivatives with thiol-containing compounds. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a thiol reagent under basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
3-(Piperidin-3-yl)propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
3-(Piperidin-3-yl)propane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its thiol group.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 3-(Piperidin-3-yl)propane-1-thiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form covalent bonds with electrophilic centers in proteins and enzymes, leading to modifications in their activity. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
3-(Piperidin-1-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
3-(Piperidin-4-yl)propan-1-ol: Another piperidine derivative with a hydroxyl group at a different position.
Piperidine: The parent compound without any additional functional groups.
Uniqueness
3-(Piperidin-3-yl)propane-1-thiol is unique due to the presence of both a piperidine ring and a thiol group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its thiol group also imparts specific reactivity that is not present in similar compounds with hydroxyl groups.
特性
分子式 |
C8H17NS |
|---|---|
分子量 |
159.29 g/mol |
IUPAC名 |
3-piperidin-3-ylpropane-1-thiol |
InChI |
InChI=1S/C8H17NS/c10-6-2-4-8-3-1-5-9-7-8/h8-10H,1-7H2 |
InChIキー |
VGWLAFGOOLYKQJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)CCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 2-[(trimethylsilyl)oxy]succinate](/img/structure/B13957224.png)



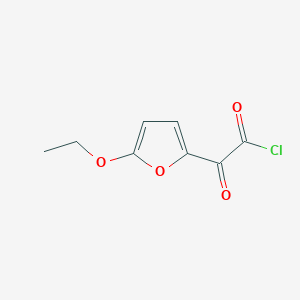
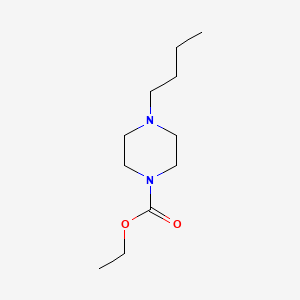
![N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B13957278.png)
![4-[(4-chlorobenzyl)oxy]-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B13957285.png)
